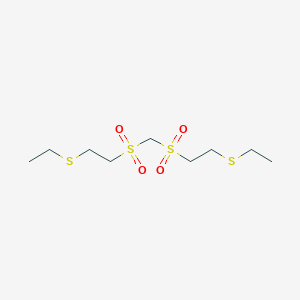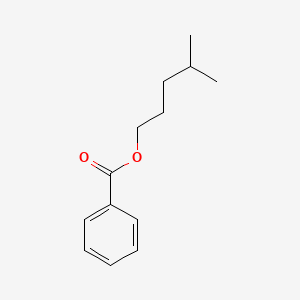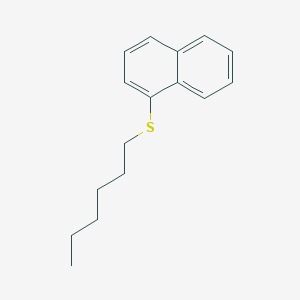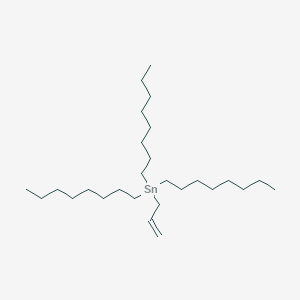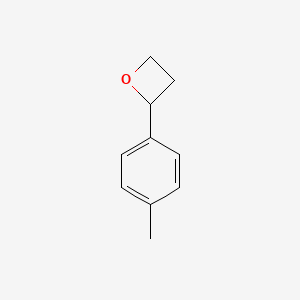
2-(4-Methylphenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)oxetane: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. The presence of the oxetane ring imparts unique chemical and physical properties to the compound, making it an interesting subject for research in various scientific fields. The compound’s structure consists of an oxetane ring substituted with a 4-methylphenyl group at the second position, which influences its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including 2-(4-Methylphenyl)oxetane, involves intramolecular cyclization.
Paternò–Büchi Reaction:
Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide ring followed by ring closure to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the oxetane ring into other functional groups, such as alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Various catalysts, such as transition metal complexes, can facilitate these reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Varied depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Methylphenyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level .
Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates due to their stability and ability to modulate physicochemical properties .
Industry: Industrially, this compound is used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism by which 2-(4-Methylphenyl)oxetane exerts its effects involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways and processes . The compound’s reactivity is largely determined by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,4-Dimethylphenyl)oxetane
- 2-(2,4,6-Trimethylphenyl)oxetane
- Oxetan-3-one
- 3-Iodooxetane
Comparison: 2-(4-Methylphenyl)oxetane is unique due to the presence of the 4-methylphenyl group, which influences its reactivity and applications. Compared to other oxetane derivatives, it may exhibit different physicochemical properties, such as solubility and stability . The specific substitution pattern can also affect its biological activity and potential as a drug candidate .
Eigenschaften
CAS-Nummer |
5583-71-1 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
MRLRPXORUHJYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


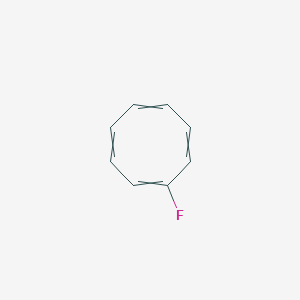
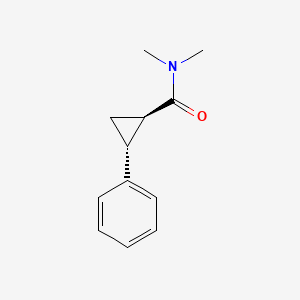
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
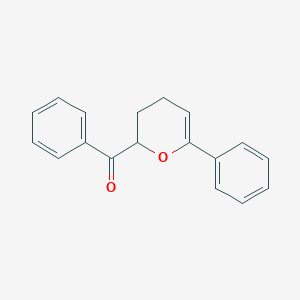
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
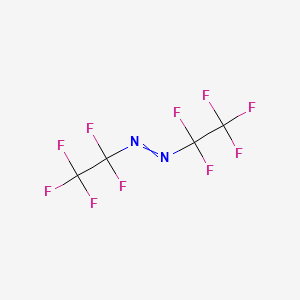
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
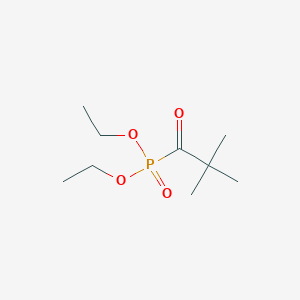

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
